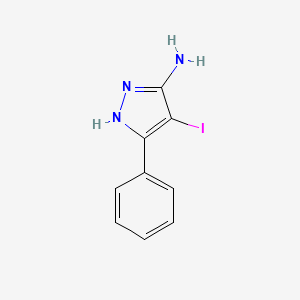

4-iodo-5-phenyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8IN3 |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

4-iodo-5-phenyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H8IN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |

InChI Key |

IFZPZVXQHIQTEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)I |

Origin of Product |

United States |

The Enduring Significance of the Pyrazole Heterocycle in Research

The pyrazole (B372694) nucleus is a versatile and highly valued scaffold in organic and medicinal chemistry. mdpi.commdpi.com Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of properties that have been exploited in a multitude of applications. mdpi.commdpi.com The interest in pyrazole chemistry stems from its amenability to a wide range of chemical transformations and the diverse biological activities exhibited by its derivatives. mdpi.comnumberanalytics.comresearchgate.net

The structural importance of the pyrazole ring lies in its ability to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com This has led to the incorporation of the pyrazole moiety into numerous compounds with a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. mdpi.commdpi.com This adaptability has made pyrazole derivatives a focal point of extensive research in both academic and industrial settings. mdpi.comresearchgate.net

Furthermore, the pyrazole ring is a key building block in the synthesis of more complex fused heterocyclic systems, which often exhibit enhanced pharmacological profiles. nih.gov The ability of pyrazoles to participate in various chemical reactions, including cyclocondensation and cross-coupling reactions, has expanded the library of accessible pyrazole-based compounds. mdpi.comarkat-usa.org The continued exploration of pyrazole chemistry is driven by the quest for novel molecules with improved therapeutic potential and diverse applications in materials science and agrochemicals. numberanalytics.comresearchgate.netglobalresearchonline.net

Halogenated and Aminated Pyrazoles: a Research Overview

The introduction of halogen atoms and amino groups onto the pyrazole (B372694) ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This has made halogenated and aminated pyrazole derivatives a subject of intense academic investigation.

Halogen atoms, such as iodine, are known to modulate the lipophilicity and metabolic stability of a molecule. acs.org In the context of pyrazoles, halogenation, particularly at the 4-position, is a common strategy to create derivatives with distinct properties. globalresearchonline.net These halogenated pyrazoles serve as versatile synthetic intermediates, readily undergoing cross-coupling reactions like the Sonogashira coupling to introduce further molecular diversity. arkat-usa.org The reactivity of the carbon-halogen bond allows for the construction of complex molecular architectures.

Aminated pyrazoles, particularly those with an amino group at the 3- or 5-position, are highly sought-after building blocks in medicinal chemistry. mdpi.comresearchgate.net The amino group can act as a hydrogen bond donor and a site for further functionalization, contributing to the molecule's interaction with biological targets. mdpi.com 5-Aminopyrazoles, for instance, are widely used as precursors for the synthesis of fused pyrazoloazines, a class of compounds with significant pharmacological interest. nih.gov The combination of an amino group with the pyrazole core often leads to compounds with potent biological activities, including kinase inhibition. mdpi.com

4 Iodo 5 Phenyl 1h Pyrazol 3 Amine: a Compound of Growing Interest

Strategic Approaches for Introducing the 4-Iodo Moiety

The introduction of an iodine atom at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved through direct iodination of a pre-formed pyrazole ring or by using an iodinated precursor in the ring formation.

Direct C-H Iodination of Pyrazolamines

Direct C-H iodination is an atom-economical method for introducing an iodine atom onto the pyrazole ring. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution due to its higher electron density, especially when activating groups are present. researchgate.net

Various iodinating agents can be employed for this transformation. A common and effective method involves the use of elemental iodine (I₂) in the presence of an oxidizing agent. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a mild oxidant to facilitate the iodination of 1-aryl-3-CF₃-1H-pyrazoles with I₂ in acetonitrile. nih.gov While this method has proven effective, reaction conditions such as temperature and stoichiometry may need to be optimized for different substrates. nih.gov For example, electron-rich pyrazoles may undergo iodination under milder conditions, while electron-deficient systems might require elevated temperatures and an excess of the iodinating reagents. nih.gov

Another green and practical approach for the iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water. researchgate.net This method is environmentally friendly as it generates water as the only byproduct. researchgate.net Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in combination with potassium iodide (KI) in water, have also been successfully used for the regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines, suggesting a potential application for the C4-iodination of pyrazolamines under similar mild and environmentally benign conditions. nih.gov

N-Iodosuccinimide (NIS) is another widely used electrophilic iodinating agent that can be effective for the iodination of pyrazoles, particularly those activated by electron-donating groups. beilstein-archives.org The reaction is typically carried out in a suitable organic solvent.

Table 1: Reagents for Direct C-H Iodination of Pyrazoles

| Iodinating Reagent | Oxidant/Co-reagent | Solvent | Key Features |

|---|---|---|---|

| Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Mild conditions, suitable for various substituted pyrazoles. nih.gov |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Green and environmentally friendly method. researchgate.net |

| Potassium Iodide (KI) | Phenyliodine(III) diacetate (PIDA) | Water | Mild, regioselective, and occurs at ambient temperature. nih.gov |

| N-Iodosuccinimide (NIS) | - | Various organic solvents | Effective for activated pyrazoles. beilstein-archives.org |

Iodination of Precursor Pyrazoles and Pyrazolones

An alternative strategy involves the iodination of a pyrazole precursor, which is then converted into the desired 3-amino derivative. Pyrazolones, which are tautomers of hydroxypyrazoles, can be valuable intermediates. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, prepared from 2-alkyn-1-ones, can undergo a dehydration and iodination sequence. The use of iodine monochloride (ICl) in the presence of a base like lithium carbonate at room temperature can selectively yield 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.orgnih.gov The acyl group can then be removed, and the resulting 4-iodopyrazole (B32481) can be further functionalized to introduce the amino group at the C3 position.

The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, the iodination of pyrazole derivatives with propargylic substituents using cadmium(II) acetate (B1210297) can lead to iodination at either the pyrazole ring or the alkyne, depending on the reaction conditions and the substitution pattern of the pyrazole ring. researchgate.net

Formation of the Pyrazole Ring System with Phenyl and Amino Substitutions

The construction of the pyrazole ring itself is a fundamental aspect of the synthesis. Several classical and modern synthetic methods can be employed to build the 5-phenyl-1H-pyrazol-3-amine scaffold, which can then be subjected to iodination as described above, or the iodo-substituent can be incorporated during the ring formation.

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.org An iodine-catalyzed three-component reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.govbeilstein-journals.org A similar strategy could potentially be adapted for the synthesis of 4-iodopyrazoles by using an appropriate iodine source instead of a diselenide.

Another MCR approach involves the condensation of aldehydes, aminopyrazoles, and sulfoxonium ylides, catalyzed by rhodium(III), to form pyrazolo[1,5-a]pyrimidines. nih.gov While this leads to a fused ring system, the underlying principles of C-H activation and annulation could inspire strategies for the direct synthesis of functionalized pyrazoles.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like pyrazoles. bohrium.comchim.it This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used in pyrazole synthesis. rsc.org Their reaction with alkynes leads directly to pyrazoles. chim.it To synthesize a 5-phenyl-substituted pyrazole, a phenyl-substituted alkyne would be required as the dipolarophile. The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. chim.itmdpi.com

Sydnones, which are mesoionic compounds, also serve as precursors to 1,3-dipoles and react with alkynes in a [3+2] cycloaddition to form pyrazoles. core.ac.ukbeilstein-journals.orgnih.gov This method can be highly regioselective, especially with the use of catalysts like copper(I). beilstein-journals.orgacs.org The synthesis of 1-arylpyrazoles has been achieved through the 1,3-dipolar cycloaddition of sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Table 2: Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Resulting Pyrazole | Key Features |

|---|---|---|---|

| Nitrile Imines (from Hydrazonoyl Halides) | Alkynes | Substituted Pyrazoles | Highly versatile, regioselectivity can be an issue. chim.itrsc.org |

| Sydnones | Alkynes | Substituted Pyrazoles | Can be highly regioselective, especially with catalysis. core.ac.ukbeilstein-journals.orgnih.govacs.org |

Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.govrsc.org

To obtain a 5-phenyl-1H-pyrazol-3-amine, a suitable β-ketonitrile, such as benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile), can be reacted with hydrazine. nih.govnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the 3-aminopyrazole. beilstein-journals.orgnih.gov This method is versatile and can be adapted to produce a wide range of substituted aminopyrazoles. beilstein-journals.orgnih.gov

Alternatively, phenylmalononitrile can be reacted with hydrazine hydrate (B1144303) to produce 3,5-diamino-4-phenylpyrazole. rsc.org While this provides a different substitution pattern, it highlights the utility of dinitriles in pyrazole synthesis. The reaction of hydrazine with 2,3-halosubstituted propionitriles or 2-halosubstituted acrylonitriles also provides a route to 3-aminopyrazoles. google.com

The synthesis of 3-aminopyrazoles can also be achieved from isoxazoles or isothiazoles through ring-transformation reactions upon treatment with hydrazine. chim.it

Advancements in the Synthesis of this compound and Its Analogs

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique physicochemical properties. middlebury.edunih.gov The specific derivative, this compound, and its related compounds are of significant interest due to the versatile synthetic handles they possess—an amino group, an iodinated position, and a phenyl ring—which allow for extensive functionalization and the creation of diverse molecular architectures. This article delves into advanced synthetic strategies for preparing and modifying this important pyrazole core.

Mechanistic Investigations and Reactivity Profiling of 4 Iodo 5 Phenyl 1h Pyrazol 3 Amine

Reaction Mechanisms Governing Pyrazole (B372694) Ring Functionalization

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to both electrophilic and, under certain conditions, nucleophilic attack. The unique electronic properties of the pyrazole nucleus, influenced by the presence of two adjacent nitrogen atoms, dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution at the Pyrazole Core

The pyrazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). The position of substitution on the pyrazole core is highly dependent on the nature of the electrophile and the existing substituents. For pyrazoles, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon atom. nih.gov The general mechanism for EAS involves the initial attack of an electrophile on the π-electron system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. lumenlearning.com This is the rate-determining step of the reaction. lumenlearning.com Subsequently, a proton is eliminated from the same carbon atom, restoring the aromaticity of the pyrazole ring. lumenlearning.com

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents. beilstein-archives.org Mechanistic studies suggest that dimethyl sulfoxide (B87167) (DMSO), often used as the solvent, can also act as a catalyst in these transformations. beilstein-archives.org The reaction is believed to proceed through the formation of a DMSO·X+ complex, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

The regioselectivity of iodination on the pyrazole ring can be controlled by the reaction conditions. For example, in the case of 1-aryl-3-CF3-1H-pyrazoles, CAN-mediated iodination with elemental iodine leads to the formation of 4-iodo derivatives. nih.govrsc.orgresearchgate.net

Nucleophilic Reactions and Substitutions

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly at the C3 and C5 positions, which are comparatively more electron-deficient. nih.gov The presence of strong electron-withdrawing groups on the ring can facilitate such reactions.

A key example of nucleophilic reactivity involves the deprotonation of the pyrazole ring followed by reaction with an electrophile. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate. nih.govrsc.orgresearchgate.net This highly nucleophilic species can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative. nih.govrsc.orgresearchgate.net This method provides a regioselective pathway to functionalize the C5 position, complementing the electrophilic substitution at C4. nih.govrsc.org

Transformations Involving the Amine Functionality

The primary amine group at the C3 position of 4-iodo-5-phenyl-1H-pyrazol-3-amine is a versatile functional handle that can be readily transformed into a variety of other groups, significantly expanding the synthetic utility of the parent molecule.

Diazotization and Subsequent Conversion to Other Functional Groups

The amine group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov This reaction forms a diazonium salt intermediate, which is often unstable and readily undergoes subsequent reactions. nih.gov The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the introduction of a wide range of substituents at the C3 position. nih.gov

These subsequent transformations can include:

Azo-coupling reactions: Pyrazole-diazonium salts can couple with active methylene (B1212753) compounds to form azo compounds, which can then undergo intramolecular cyclization to yield fused heterocyclic systems like pyrazolo[5,1-c] lumenlearning.commasterorganicchemistry.comnih.govtriazines. researchgate.net

Photoredox catalysis: Heteroaryl diazonium salts can be utilized in photoredox-catalyzed C-H arylation reactions. acs.org In this process, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) to the diazonium salt, leading to the generation of a heteroaryl radical and the elimination of nitrogen gas. acs.org This radical can then engage in arylation with a suitable coupling partner. acs.org

It is crucial to maintain low temperatures (typically below 5°C) during diazotization to ensure the stability of the diazonium salt and prevent uncontrolled decomposition. nih.gov

Derivatization of the Amine Group for Scaffold Modification

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. For example, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be coupled with various sulfonamides via a copper-catalyzed reaction. researchgate.net

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Condensation reactions: Reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines. For instance, the reaction of 4-halogenated 3-aryl-1H-pyrazol-5-amines with 1H-pyrrole-2-carbaldehyde in the presence of a base can lead to the formation of cyclized products like 1-phenyl-3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine. beilstein-archives.org

These derivatizations allow for the fine-tuning of the molecule's steric and electronic properties.

Reactivity of the Iodide Substituent

The iodine atom at the C4 position is a valuable functional group for further synthetic transformations, primarily through cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in transition metal-catalyzed reactions.

Common cross-coupling reactions involving the iodide substituent include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the iodo-pyrazole with a boronic acid or boronate ester in the presence of a base. This method is highly effective for forming new carbon-carbon bonds and has been used to synthesize phenyl-functionalized pyrazoles. nih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the iodo-pyrazole with a terminal alkyne to introduce an alkynyl substituent. This has been demonstrated in the synthesis of phenylethynyl-functionalized pyrazoles. nih.gov

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the iodo-pyrazole with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the iodo-pyrazole with an amine.

The ability to perform these cross-coupling reactions on the this compound scaffold makes it a versatile building block for the synthesis of more complex and highly functionalized pyrazole derivatives. nih.govrsc.org

Participation in Cross-Coupling Reactions for C-C Bond Formation

The presence of an iodine atom on the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules by forming new carbon-carbon bonds. organic-chemistry.orgacs.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. libretexts.org The Suzuki-Miyaura coupling of halogenated aminopyrazoles with a variety of aryl, heteroaryl, and styryl boronic acids or esters has been successfully developed. acs.org Research has shown that bromo and chloro derivatives of pyrazoles can be superior to their iodo counterparts in these reactions due to a reduced tendency for dehalogenation, a common side reaction. acs.org However, 4-iodopyrazoles remain valuable substrates. For instance, the coupling of 4-iodo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole with phenylboronic acid, using a Pd(PPh₃)₄ catalyst, yielded the corresponding 4-phenylpyrazole in 56% yield. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comnih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method has been utilized to further functionalize iodo-substituted pyrazoles. For example, (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, an azo compound derived from a pyrazol-5-amine, was successfully coupled with various terminal alkynes using a palladium catalyst and a copper(I) cocatalyst in the presence of triethylamine (B128534) as a base. nih.gov This demonstrates the utility of the iodo-substituent in introducing alkynyl moieties into the pyrazole structure. nih.gov The reaction conditions for Sonogashira couplings can be mild, sometimes even allowing for the use of aqueous media. wikipedia.org

Heck Coupling: While specific examples involving this compound in Heck reactions are less commonly reported in the provided context, the general principle of the Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. Given the reactivity of the C-I bond in other palladium-catalyzed reactions, it is plausible that this compound could participate in Heck couplings under appropriate conditions. One study described an intramolecular Heck cyclization following a C-N coupling reaction, highlighting the potential for tandem reactions. acs.org

Table 1: Cross-Coupling Reactions of Iodo-Pyrazoles

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-iodo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole, Phenylboronic acid | Pd(PPh₃)₄ | 4-phenyl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole | 56% | nih.gov |

| Sonogashira | (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | (E)-1,2-bis(3-methyl-1-phenyl-4-(phenylethynyl)-1H-pyrazol-5-yl)diazene | Not specified | nih.gov |

Role in C-S Bond Formation (Sulfenylation/Thiolation)

The formation of carbon-sulfur (C-S) bonds is another important transformation in organic synthesis, leading to compounds with diverse applications. A practical method for the synthesis of pyrazol-4-thiols from 4-iodopyrazoles has been developed. researchgate.net This procedure involves a copper-catalyzed C-I to C-S exchange using thiobenzoic acid as a "SH-surrogate," followed by the mild cleavage of the benzoyl group. researchgate.net This approach is notable for its tolerance of various reactive functional groups within the pyrazole core, such as nitriles, esters, and Boc-protected amines. researchgate.net The ability to perform this transformation on a gram scale without the need for chromatographic purification makes it a highly practical method for synthesizing pyrazole-4-thiols. researchgate.net

Oxidative Transformations of Pyrazolamines

Pyrazolamines, including derivatives of this compound, can undergo oxidative transformations to yield a variety of products. One notable reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines to form highly functionalized heteroaromatic azo compounds. nih.gov This reaction can simultaneously install both a C-I bond and an N=N bond through intermolecular iodination and oxidation. nih.gov For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine and tert-butyl hydroperoxide (TBHP) as an oxidant leads to the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov Another oxidative pathway involves a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly produce azopyrroles. nih.gov

Influence of Reaction Conditions (Solvent, Temperature, Catalyst) on Reaction Pathways and Selectivity

The outcome and efficiency of chemical reactions involving this compound are highly dependent on the reaction conditions.

Solvent: The choice of solvent can significantly impact reaction yields and even determine whether a reaction proceeds at all. For instance, in the oxidative dehydrogenative coupling of pyrazol-5-amines, the reaction failed to proceed in toluene, while low yields were obtained in chloroform (B151607) (CHCl₃) or dimethylformamide (DMF). nih.gov Dichloromethane (CH₂Cl₂) and ethanol (B145695) (EtOH) were found to be more suitable solvents, affording higher yields of the desired azo compound. nih.gov In the halogenation of 3-aryl-1H-pyrazol-5-amines, dimethyl sulfoxide (DMSO) proved to be an excellent solvent, giving a high yield, whereas solvents like ethanol and 1,4-dioxane (B91453) resulted in low yields. beilstein-archives.org

Temperature: Temperature is a critical parameter for controlling reaction rates and selectivity. In the synthesis of 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine derivatives, the reaction was carried out at 80 °C. beilstein-archives.org For Sonogashira couplings of iodo-substituted azopyrroles, a temperature of 50 °C was employed. nih.gov Palladium-catalyzed C-N cross-coupling reactions are often performed at elevated temperatures, such as 100 °C, to achieve a reasonable reaction rate. beilstein-journals.org

Catalyst: The catalyst system, including the metal center and the associated ligands, plays a pivotal role in determining the course of cross-coupling reactions. In Suzuki-Miyaura reactions of aminopyrazoles, palladium catalysts are commonly used. acs.org The choice of ligand, such as Xantphos, SPhos, or XPhos, can significantly influence the yield and reaction time of palladium-catalyzed C-N bond formation. beilstein-journals.org For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) cocatalyst is typically employed. organic-chemistry.orgnih.gov In some cases, copper-catalyzed reactions provide an alternative pathway, as seen in the oxidative coupling of pyrazol-5-amines to form azopyrroles. nih.gov

Table 2: Influence of Reaction Conditions on Oxidative Coupling of Pyrazol-5-amines

| Solvent | Temperature | Catalyst/Reagent | Product Yield | Reference |

|---|---|---|---|---|

| Toluene | Reflux | I₂, TBHP | No reaction | nih.gov |

| CHCl₃ | Reflux | I₂, TBHP | Low | nih.gov |

| DMF | Reflux | I₂, TBHP | Low | nih.gov |

| CH₂Cl₂ | Reflux | I₂, TBHP | 46% | nih.gov |

| EtOH | 50 °C | I₂, TBHP, K₂CO₃ | Not specified, but successful | nih.gov |

| DMSO | Room Temp | NBS | Excellent | beilstein-archives.org |

Advanced Computational and Theoretical Studies of 4 Iodo 5 Phenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of 4-iodo-5-phenyl-1H-pyrazol-3-amine, providing insights into its geometry, stability, and reactivity.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

DFT calculations can be employed to determine the optimized molecular geometry of this compound. These calculations would also yield information about its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived. These parameters are instrumental in understanding the molecule's propensity to donate or accept electrons in a chemical reaction.

Table 1: Hypothetical Reactivity Descriptors for this compound calculated using DFT.

| Descriptor | Definition | Hypothetical Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -5.8 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 4.6 |

| Ionization Potential (I) | -HOMO Energy | 5.8 |

| Electron Affinity (A) | -LUMO Energy | 1.2 |

| Global Hardness (η) | (I - A) / 2 | 2.3 |

| Global Softness (S) | 1 / (2η) | 0.217 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of this compound. Theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can be simulated. researchgate.net These predicted spectra can be compared with experimentally obtained spectra to validate the calculated molecular structure and to aid in the interpretation of experimental data. For example, calculated vibrational frequencies from a DFT analysis can be correlated with the peaks in an experimental IR spectrum, and calculated chemical shifts can be compared with an experimental NMR spectrum. researchgate.net

Energetic Profile of Reaction Pathways and Transition States

Theoretical calculations can be used to map out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This information is vital for understanding the mechanism of a reaction, determining its feasibility, and predicting its rate. For instance, the synthesis of this compound or its further derivatization could be modeled to identify the most energetically favorable pathway.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govacs.orgijsdr.org For a set of pyrazole (B372694) derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs, including this compound.

Cheminformatics tools would be used to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the QSAR model. A robust QSAR model can guide the design of new pyrazole derivatives with potentially enhanced activity.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govresearchgate.netsemanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a ligand's activity. For this compound, docking simulations could be performed against various known protein targets of pyrazole derivatives, such as cyclin-dependent kinases (CDKs) or heat-shock protein 90 (Hsp90). nih.govtandfonline.com

The simulation would predict the binding mode of the compound within the active site of the protein, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the binding affinity. This information is crucial for understanding how the compound might exert a biological effect and for designing modifications to improve its potency and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target.

| Parameter | Description | Illustrative Value |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant interactions | GLU82, LEU83, ASP145 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed | 2 (with GLU82 and LEU83) |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts | VAL33, ILE52, PHE80 |

Note: This table presents hypothetical data that would be the output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Binding Stability

MD simulations provide a dynamic view of a molecular system over time, offering insights that are not available from static docking studies. tandfonline.commdpi.comrsc.orgresearchgate.net An MD simulation of this compound, either in solution or bound to a protein target, would allow for the exploration of its conformational space. This is important for understanding the flexibility of the molecule and identifying its most stable conformations.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by docking. By simulating the complex over several nanoseconds, one can observe whether the key interactions are maintained and how the ligand and protein adapt to each other. This provides a more realistic and reliable picture of the binding event and can help to refine the understanding of the compound's mechanism of action.

In Silico Design and Virtual Screening of Pyrazole Derivatives

In silico drug design and virtual screening are powerful strategies for identifying promising drug candidates from vast chemical libraries. chemmethod.com These methods are particularly valuable for heterocyclic scaffolds like pyrazole, which are known to be cornerstones in many approved drugs. nih.govmdpi.com The process often involves high-throughput virtual screening (HTVS), where thousands of compounds are computationally docked against a biological target to predict their binding affinity and mode. chemmethod.com

Virtual screening campaigns have been successfully employed to identify novel pyrazole-based inhibitors for a variety of protein targets. For instance, a screen of approximately 340,000 small molecules led to the discovery of a pyrazole-scaffold proteasome inhibitor. nih.govacs.org In another study, a library of 12,606 pyrazole compounds from the PubChem database was screened to identify novel inhibitors of the CDK8 enzyme, a key target in cancer progression. chemmethod.com Similarly, a virtual screening strategy was utilized to discover a compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold, which targets the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Structure-based virtual screening often begins with a known protein target. For example, pyrazole derivatives have been designed and evaluated as inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov Molecular docking simulations are used to predict how these compounds might bind to the ATP-binding site of such kinases. researchgate.netresearchgate.net The results of these simulations, often expressed as binding energy or docking score, help prioritize compounds for synthesis and biological testing. For example, in a study targeting the PPARγ agonist, seven hit compounds from a library of usnic acid-derived pyrazoles were identified with docking scores ranging from -7.6 to -9.2 kcal/mol. nih.gov

The insights gained from docking studies guide the rational design and structural optimization of lead compounds. nih.govnih.govnih.gov For instance, molecular docking of 1,3,4-triarylpyrazoles into the active sites of kinases like AKT1 suggested a common mode of interaction at the ATP-binding site, highlighting their potential as cancer therapeutics. researchgate.net Pharmacophore-based virtual screening is another effective technique, where a model is built based on the essential features of a known active ligand, such as tofacitinib (B832) for Janus kinases (JAKs). acs.org This approach successfully identified novel dual JAK2/3 inhibitors from a library of in-house synthesized pyrazolone (B3327878) derivatives. acs.org

Table 1: Examples of Pyrazole Derivatives Identified Through Virtual Screening and Their Target Interactions

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

Following the identification of initial hits, lead optimization is performed to improve not only potency but also the pharmacokinetic profile of the compounds. researchgate.netacs.org The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in this process, helping to identify candidates with good drug-like characteristics and reducing late-stage attrition in drug development. researchgate.netresearchgate.net

Computational tools and web servers like QikProp, pkCSM, and others are widely used to calculate key physicochemical and pharmacokinetic parameters. chemmethod.comnih.govresearchgate.net These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.govpensoft.net

For various series of pyrazole derivatives, ADME properties have been computationally predicted to guide lead optimization. researchgate.net In one study, the ADME properties of novel pyrazole derivatives were evaluated using the QikProp function in Schrödinger's software, revealing favorable pharmacokinetic profiles for potential CDK8 inhibitors. chemmethod.com Similarly, for a series of pyrazoline derivatives, ADME predictions showed that most compounds had a topological polar surface area (TPSA) below 140 Ų, suggesting good potential for oral bioavailability. pensoft.net The bioavailability for these compounds was calculated to be 0.55. pensoft.net

The prediction of metabolic stability is also a crucial aspect. For instance, a new series of pyrazolyl tetrazoles was evaluated for their potential to inhibit cytochrome P450 (CYP) isoforms, which are key enzymes in drug metabolism. nih.gov The study found that while some derivatives were predicted to inhibit CYP isoforms, others were not, and this difference was attributed to specific structural moieties. nih.gov Such predictions are vital for designing compounds with improved metabolic stability, a drawback that was noted for the promising antitrypanosomal agent NPD-2975, prompting further lead optimization efforts. acs.org

These computational ADME predictions, while not a replacement for experimental validation, are invaluable for prioritizing which compounds to advance in the drug discovery pipeline. chemmethod.comnih.gov They allow researchers to filter out compounds with likely poor pharmacokinetic profiles early on, focusing resources on the most promising candidates. researchgate.netmdpi.com

Table 2: Predicted ADME and Physicochemical Properties for Representative Pyrazole Derivatives

Strategic Derivatization and Applications of 4 Iodo 5 Phenyl 1h Pyrazol 3 Amine As a Chemical Scaffold

Design and Synthesis of Structurally Diverse Pyrazole (B372694) Analogues

The 4-iodo-5-phenyl-1H-pyrazol-3-amine scaffold is primed for diversification. The presence of the iodine atom at the C4 position is of particular synthetic importance, as it serves as a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are routinely employed to functionalize halo-pyrazoles. nih.govresearchgate.netwikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups, thereby generating large libraries of novel compounds from a single, common intermediate.

Furthermore, the 3-amino group provides another site for modification. It can undergo acylation, alkylation, or serve as a nucleophile in condensation reactions to build more complex structures. nih.govchim.it This dual functionality makes the scaffold an ideal starting point for creating diverse molecular architectures tailored for specific biological targets.

Fragment-Based Lead Discovery and Optimization Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govmdpi.com This strategy begins with screening low-molecular-weight compounds ("fragments") that typically bind with low affinity but high ligand efficiency to a biological target. mdpi.com Once identified, these fragments are optimized into more potent leads through strategies like fragment growing, linking, or merging. nih.govyoutube.comyoutube.com

The this compound scaffold is exceptionally well-suited for FBDD, particularly for the "fragment growing" strategy. In this context, the core pyrazole moiety acts as the initial fragment hit. The iodine atom at the C4 position provides a specific vector for chemical elaboration, allowing medicinal chemists to "grow" the fragment by introducing new functional groups designed to interact with adjacent binding pockets on the target protein. This is often achieved through palladium-catalyzed cross-coupling reactions.

Table 1: Conceptual Application of Fragment Growing Strategy

| Strategy | Description | Reaction Example with 4-iodopyrazole (B32481) Scaffold | Resulting Structure |

| Fragment Growing | A starting fragment is elaborated with additional chemical groups to increase interactions with the target. | Suzuki-Miyaura coupling with a boronic acid fragment (R-B(OH)₂) to explore a nearby hydrophobic pocket. rsc.org | A new C-C bond is formed, extending the molecule into a new region of the protein binding site. |

| Fragment Linking | Two fragments that bind to adjacent sites are connected with a chemical linker. | Sonogashira coupling with a terminal alkyne fragment that binds to a neighboring site. researchgate.netwikipedia.orgorganic-chemistry.org | The original fragments are linked via a rigid alkyne bridge, creating a higher affinity molecule. |

Hybrid Molecule Design Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. mdpi.com The goal is to create a new hybrid compound with an enhanced activity profile, improved selectivity, or a novel mechanism of action. The this compound scaffold is an excellent precursor for creating such hybrids due to its reactive amine group.

One common approach involves converting the 3-amino group into an azide via a diazonium salt intermediate. This pyrazolyl azide can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form a 1,2,3-triazole ring, linking the pyrazole core to another pharmacophore. nih.govresearchgate.net This method provides a highly efficient and modular way to generate libraries of pyrazole-triazole hybrids. The amine group can also be used in condensation or substitution reactions to link to other heterocyclic systems, creating novel molecular frameworks with potential therapeutic applications. mdpi.comnih.gov

Pyrazole as a Core Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrazole ring is a quintessential example of such a scaffold. mdpi.comnih.govnih.gov Its prevalence in clinically successful drugs is a testament to its favorable physicochemical properties and synthetic accessibility.

Several factors contribute to the privileged status of the pyrazole core:

Synthetic Versatility : Pyrazoles can be synthesized through various well-established methods, allowing for facile introduction of diverse substituents at multiple positions. chim.it

Drug-Like Properties : The pyrazole ring is a stable aromatic system that often imparts favorable drug-like properties, including metabolic stability and good oral bioavailability. nih.gov

Hydrogen Bonding Capability : The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases. nih.gov

Bioisosteric Replacement : The pyrazole ring can serve as a bioisostere for other chemical groups, such as an amide or a phenyl ring, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions. nih.gov

A significant number of blockbuster drugs incorporate the pyrazole scaffold, demonstrating its broad therapeutic utility across different disease areas.

Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Myelofibrosis, Cancer | JAK1/JAK2 Inhibitor |

| Axitinib | Kidney Cancer | VEGF Receptor Inhibitor |

| Ibrutinib | Leukemia, Lymphoma | Bruton's Tyrosine Kinase (BTK) Inhibitor |

Development of Fused and Bridged Heterocyclic Systems from Pyrazolamine Precursors

Fusing additional rings onto the pyrazole core is a powerful strategy for creating rigid, three-dimensional structures with novel biological properties. These fused systems often exhibit enhanced binding affinity and selectivity for their targets compared to their monocyclic counterparts. The 3-amino group on the this compound scaffold is a key functional group for constructing such systems. As a versatile nucleophile, it can participate in a variety of cyclization and condensation reactions to form fused bicyclic and polycyclic heterocycles. mdpi.comnih.govnih.gov

The synthesis of these fused systems often involves reacting the aminopyrazole precursor with a bifunctional electrophile. The specific reagents and reaction conditions determine the nature of the resulting fused ring system, allowing for the controlled synthesis of diverse and complex molecular architectures.

Pyrazoloquinolines and Pyrazolopyridines as Scaffold Examples

Pyrazolopyridines and pyrazoloquinolines are two important classes of fused heterocycles that can be synthesized from 3-aminopyrazole precursors. mdpi.comnih.govpurdue.edu These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Pyrazolopyridines : These can be synthesized through reactions like the Gould-Jacobs reaction, where a 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate, or through condensation with 1,3-dicarbonyl compounds. mdpi.com These reactions lead to the formation of a pyridine ring fused to the pyrazole core. The specific regioisomer formed can often be controlled by the choice of reactants and conditions. nih.gov

Pyrazoloquinolines : The synthesis of a pyrazoloquinoline scaffold can be achieved via the Friedländer annulation, which involves the condensation of a 3-aminopyrazole with an ortho-aminoaryl aldehyde or ketone. Alternatively, reactions with ortho-halogenated aromatic aldehydes or carboxylic acids can also yield the desired fused system, often under palladium catalysis. nih.gov

Table 3: Synthetic Routes to Fused Systems from 3-Aminopyrazole

| Target Scaffold | Reaction Type | Required Co-reactant | General Outcome |

| Pyrazolo[3,4-b]pyridine | Condensation | 1,3-Dicarbonyl Compound | Formation of a fused pyridine ring. mdpi.com |

| Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | Yields a 4-hydroxypyrazolopyridine, which can be converted to a 4-chloro derivative. mdpi.com |

| Pyrazolo[3,4-b]quinoline | Friedländer Annulation | o-Halogenated Benzaldehyde | Palladium-catalyzed cyclization to form the fused quinoline ring. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Pyrazole Derivatives

Understanding the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is crucial for optimizing a lead compound into a viable drug candidate. SAR describes how modifications to a molecule's structure affect its biological activity, while SPR relates structural changes to physicochemical properties like solubility, permeability, and metabolic stability. nih.govtandfonline.com

For derivatives of this compound, SAR and SPR studies would focus on systematically modifying the three key positions:

C4-Position : The iodine atom is a placeholder for a vast array of substituents introduced via cross-coupling. SAR studies would explore how the size, electronics (electron-donating vs. electron-withdrawing), and hydrogen-bonding capacity of the C4-substituent impact target binding. SPR studies would assess how these changes affect properties like lipophilicity (logP) and solubility. tandfonline.com

C5-Phenyl Ring : The phenyl group can be substituted at its ortho, meta, or para positions. Introducing different functional groups can influence the molecule's orientation in the binding pocket and its electronic properties. For instance, adding polar groups could improve solubility, while lipophilic groups might enhance binding to a hydrophobic pocket. nih.gov

A systematic exploration of these positions allows for the development of a comprehensive SAR/SPR model, guiding the rational design of more potent and drug-like analogues.

Table 4: General SAR and SPR Considerations for the Pyrazole Scaffold

| Position of Modification | Structural Change | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |

| C4 (Iodo group) | Replacement with small alkyl groups | May probe small hydrophobic pockets. | Increased lipophilicity. |

| Replacement with aryl/heteroaryl groups (via Suzuki) | Can establish pi-stacking or hydrogen bonding interactions. rsc.org | Significant change in logP, potential for improved solubility with polar heterocycles. | |

| C5 (Phenyl group) | Addition of electron-withdrawing groups (e.g., -CF₃, -Cl) | Can modulate pKa of the pyrazole ring and influence electronic interactions. | Can increase metabolic stability. |

| Addition of electron-donating groups (e.g., -OCH₃) | May act as hydrogen bond acceptors. | Can alter metabolic pathways. | |

| N3 (Amine group) | Acylation to form an amide | Introduces hydrogen bond acceptor/donor capacity; may orient the molecule differently. | Reduces basicity, increases molecular weight. |

| Reductive amination with aldehydes | Introduces larger substituents to explore more space. nih.gov | Increases lipophilicity and basicity. |

Systemic Analysis of Substituent Effects on Chemical and Biological Activity Profiles

The biological activity of derivatives of this compound is intricately linked to the nature and position of various substituents on the pyrazole and phenyl rings. While comprehensive SAR studies on this specific scaffold are still emerging, broader investigations into related pyrazole structures provide valuable insights into the potential effects of different functional groups.

The introduction of various substituents on the phenyl ring can significantly modulate the biological activity of pyrazole derivatives. For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring were found to influence their anti-biofilm activity against Pseudomonas aeruginosa. A fluorine substituent at the ortho position of the phenyl ring resulted in a potent anti-biofilm agent, highlighting the impact of electronic and steric factors on biological efficacy. nih.gov This suggests that similar modifications to the phenyl ring of this compound could lead to derivatives with tailored biological activities.

Furthermore, derivatization of the amino group at the 3-position of the pyrazole ring is a common strategy to explore new chemical space and enhance biological activity. For example, the synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives has led to the discovery of potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov This indicates that acylation or other modifications of the 3-amino group in this compound could be a fruitful avenue for developing targeted therapeutic agents.

A systematic analysis of these substituent effects can be summarized in the following table, which outlines potential modifications and their predicted impact based on studies of related pyrazole compounds.

| Modification Site | Substituent Type | Potential Impact on Biological Activity | Relevant Findings from Related Compounds |

| Phenyl Ring | Electron-withdrawing groups (e.g., F, Cl, NO2) | Can enhance potency and alter selectivity. | Ortho-fluoro substitution in 4-arylazo-3,5-diamino-1H-pyrazoles increased anti-biofilm activity. nih.gov |

| Electron-donating groups (e.g., OMe, Me) | May improve metabolic stability and pharmacokinetic properties. | ||

| 3-Amino Group | Acylation (e.g., amides, sulfonamides) | Can introduce new interaction points with biological targets. | 5-amino-1H-pyrazole-4-carboxamide derivatives act as pan-FGFR inhibitors. nih.gov |

| Alkylation | Can modulate lipophilicity and cell permeability. | ||

| 4-Iodo Group | Arylation (via cross-coupling) | Allows for the introduction of diverse aromatic systems to probe binding pockets. | Synthesis of 5-aryl-4-iodopyrazoles has been demonstrated. nih.gov |

| Alkynylation (via Sonogashira coupling) | Can introduce rigid linkers for further derivatization or as pharmacophoric elements. |

Applications in Chemical Probes and Mechanistic Biology Studies

The unique structural features of this compound and its derivatives make them promising candidates for the development of chemical probes to investigate biological processes and elucidate the mechanisms of action of bioactive molecules.

The presence of an iodine atom allows for the straightforward introduction of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. This would enable the synthesis of fluorescently labeled probes for use in cellular imaging studies to visualize the localization and dynamics of their biological targets. Similarly, the attachment of biotin or other affinity tags could facilitate pull-down assays to identify the protein binding partners of these compounds, thereby shedding light on their mechanism of action.

Furthermore, the development of isotopically labeled versions of this compound derivatives, for example by incorporating stable isotopes like deuterium, ¹³C, or ¹⁵N, can be invaluable for metabolic studies. acs.org These labeled compounds can be used to trace the metabolic fate of the parent molecule in biological systems, helping to identify potential metabolites and understand their pharmacokinetic and pharmacodynamic properties.

While specific applications of this compound as chemical probes are not yet extensively reported in the literature, the versatility of the pyrazole scaffold in this regard is well-established. For instance, pyrazole-containing compounds have been developed as fluorescent sensors for various analytes. The strategic derivatization of the this compound core could lead to the creation of novel probes for studying enzyme activity, receptor binding, or other cellular events.

The potential applications in mechanistic biology are summarized below:

| Application | Derivatization Strategy | Biological Question Addressed |

| Target Identification | Attachment of an affinity tag (e.g., biotin) to the 4-position via a linker. | What are the direct protein binding partners of the bioactive compound? |

| Cellular Localization | Introduction of a fluorophore at the 4-position. | Where does the compound accumulate within the cell? |

| Metabolic Profiling | Synthesis of isotopically labeled analogs. | What are the major metabolites of the compound in vivo? |

| Enzyme Inhibition Studies | Design of derivatives with photoreactive groups for covalent modification of the active site. | What is the binding mode and mechanism of enzyme inhibition? |

Future Directions and Emerging Research Opportunities for 4 Iodo 5 Phenyl 1h Pyrazol 3 Amine Research

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of highly substituted pyrazoles like 4-iodo-5-phenyl-1H-pyrazol-3-amine often relies on classical multi-step methods. Future research will focus on developing more efficient, scalable, and innovative synthetic strategies.

Key areas of innovation include the adoption of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, enhancing atom economy and reducing waste. mdpi.comnih.gov For instance, a three-component cyclocondensation of a phenylhydrazine (B124118) derivative, an appropriate aldehyde, and malononitrile, followed by selective iodination, could provide a streamlined route. mdpi.com

Process intensification, particularly through the use of continuous flow chemistry, presents a major opportunity. Flow processes can minimize the accumulation of potentially hazardous intermediates, improve heat and mass transfer, and allow for safer scale-up of reactions. acs.org This is particularly relevant for reactions involving energetic reagents or intermediates. Microwave-assisted synthesis is another area that can dramatically reduce reaction times and improve yields for pyrazole (B372694) synthesis. mdpi.com

Furthermore, the development of novel catalytic systems is crucial. This includes transition-metal-free catalysis, such as using molecular iodine to promote cyclization, and the design of heterogeneous catalysts for easier separation and recycling. mdpi.com

Table 1: Emerging Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Description | Potential Advantage for this compound |

|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single vessel to form the product, which incorporates all or most of the atoms of the starting materials. nih.gov | Increased efficiency, reduced waste, and simplified purification. |

| Continuous Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. acs.org | Enhanced safety, better process control, and easier scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. mdpi.com | Rapid synthesis and optimization of reaction conditions. |

| Novel Catalysis | Development of new catalysts, including transition-metal-free systems (e.g., molecular iodine) and recyclable heterogeneous catalysts. mdpi.comnih.gov | Lower cost, reduced metal contamination, and improved sustainability. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com For this compound, these computational tools can be leveraged to explore its vast chemical space and predict its biological activities.

ML models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on existing data from pyrazole libraries to predict the therapeutic potential of new derivatives. youtube.com These models correlate molecular descriptors (physicochemical properties) with biological activity, enabling the in silico screening of virtual compounds before their synthesis. nih.govyoutube.com This can prioritize the synthesis of derivatives of this compound with the highest probability of success.

AI algorithms can also predict drug-target interactions, identify potential off-target effects, and estimate pharmacokinetic and toxicity profiles. mdpi.com By analyzing the structure of this compound, AI can generate hypotheses about its potential protein targets, such as kinases, for which many pyrazole derivatives show inhibitory activity. mdpi.com This allows for a more targeted and efficient approach to biological screening.

Table 2: Applications of AI/ML in Pyrazole Drug Discovery

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Target Identification | Analyzing biological and chemical data to identify and validate novel drug targets. mdpi.com | Predicting potential kinase or other protein targets based on the compound's structural features. |

| Virtual Screening & QSAR | Using computational models to screen large libraries of virtual compounds and predict their activity. nih.govyoutube.com | Rapidly evaluating thousands of potential modifications to the parent structure to identify high-potential candidates. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. nih.gov | De-risking development by identifying potential liabilities early in the discovery process. |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI models. | Designing new pyrazole-based compounds with optimized activity and safety profiles. |

Exploration of Novel Target Interactions and Mechanism of Action Studies

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. mdpi.com Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.netmdpi.com A key future direction for this compound is the systematic exploration of its biological targets and mechanisms of action.

Given that many aminopyrazoles act as kinase inhibitors, a primary research avenue is to screen this compound against a broad panel of human kinases. The phenyl and iodo substituents can be rationally modified to achieve selectivity for specific kinase targets implicated in diseases like cancer or inflammatory disorders. mdpi.com

Beyond kinases, the unique electronic and steric properties of this compound may enable it to interact with other novel target classes. Comprehensive biological screening, including phenotypic screens and target deconvolution studies, will be essential to uncover new therapeutic applications. nih.gov For example, its potential as an inhibitor of enzymes like monoamine oxidase or as a modulator of protein-protein interactions could be investigated.

Development of Advanced Analytical Techniques for Pyrazole Characterization

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization and quality control becomes paramount. While standard methods like NMR, IR, and mass spectrometry are routine, future research will benefit from the application of more advanced techniques. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for confirming molecular formulas and identifying impurities, even at trace levels. cphi-online.com For establishing the absolute configuration of chiral derivatives, single-crystal X-ray diffraction is the gold standard and will be crucial for understanding structure-activity relationships. nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can provide unambiguous structural elucidation, which is particularly important for confirming the regioselectivity of synthetic reactions. researchgate.net Furthermore, developing specific analytical methods for quantifying the compound and its metabolites in biological matrices will be critical for future preclinical and clinical development.

Table 3: Advanced Analytical Techniques for Pyrazole Characterization

| Technique | Application | Importance for Research |

|---|---|---|

| LC-MS/HRMS | Separation, identification, and quantification of the compound and its impurities/metabolites. cphi-online.com | Ensures purity of synthetic products and enables pharmacokinetic studies. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional atomic structure of a crystalline compound. nih.gov | Unambiguously confirms stereochemistry and molecular conformation, crucial for docking studies. |

| 2D NMR Spectroscopy | Elucidates complex molecular structures by showing correlations between different nuclei (e.g., COSY, HSQC). researchgate.net | Provides definitive proof of structure and regiochemistry. |

| Chiral Chromatography | Separates enantiomers of chiral compounds. | Essential for studying the biological activity of individual stereoisomers. |

Sustainable Chemical Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly integral to modern synthetic chemistry. nih.gov Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

This involves using greener solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. mdpi.comnih.gov The use of recyclable catalysts, such as silica-supported acid catalysts or magnetic nanoparticles, can significantly reduce waste and cost. nih.govmdpi.com Energy-efficient methods, including ultrasound- and light-mediated reactions, also contribute to a more sustainable process. mdpi.com

A particularly exciting frontier is the use of biocatalysis. Enzymes offer unparalleled selectivity under mild, aqueous conditions. While challenging, the development of engineered enzymes (e.g., transaminases, halogenases) or whole-cell systems for the synthesis or modification of the pyrazole scaffold could represent a paradigm shift in its production. For example, biocatalysts like lipase (B570770) have been used to catalyze the synthesis of pyranopyrazoles, showcasing the potential for enzymatic methods in this field. mdpi.com

Compound List

Q & A

Q. Key factors :

- Catalyst choice : Copper catalysts enhance substitution efficiency but may require inert atmospheres.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve iodine incorporation .

- Yield optimization : Typical yields range from 17–74% depending on substituent steric effects .

How does the iodine substituent at position 4 influence the compound’s reactivity in cross-coupling reactions?

The C–I bond in this compound is highly reactive in:

- Suzuki-Miyaura coupling : Enables aryl-aryl bond formation with boronic acids using Pd(PPh₃)₄ as a catalyst .

- Sonogashira coupling : Reacts with terminal alkynes under Pd/Cu catalysis to form alkynylated derivatives .

Q. Methodological considerations :

- Regioselectivity : Steric hindrance from the phenyl group at position 5 directs coupling to position 4 .

- Byproduct mitigation : Excess ligand (e.g., PPh₃) suppresses homocoupling .

What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : The NH₂ group at position 3 appears as a broad singlet (δ 4.5–5.5 ppm), while the iodine at C4 deshields adjacent protons .

- IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) confirm functional groups .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 237.04) and isotopic patterns (due to iodine) validate the structure .

What biological activities have been hypothesized for this compound, and what assays are used to validate them?

While direct studies are limited, structurally related iodopyrazoles exhibit:

Q. Experimental design :

- Dose-response curves : IC₅₀ values are determined using 8-point dilution series.

- Control compounds : Non-iodinated analogs (e.g., 5-phenyl-1H-pyrazol-3-amine) assess iodine’s role in activity .

How can computational methods predict regioselectivity in substitution reactions of this compound?

- DFT calculations : Compare activation energies for substitution at C4 vs. other positions. The phenyl group at C5 stabilizes transition states at C4 via steric effects .

- Molecular docking : Predicts binding modes with catalytic sites (e.g., Pd in cross-coupling) to prioritize synthetic routes .

How should researchers address contradictions in reported reaction yields for similar iodopyrazoles?

Case study : Yields for Suzuki coupling vary from 17% to 74% due to:

- Catalyst loading : Lower Pd concentrations (<5 mol%) reduce costs but increase reaction time .

- Purification methods : Chromatography vs. recrystallization impacts purity and yield .

Resolution strategy : Replicate conditions from high-yield protocols (e.g., Pd(PPh₃)₄, 80°C) and optimize solvent/base combinations .

What is known about this compound’s interactions with biological targets at the molecular level?

Q. Experimental validation :

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to purified proteins.

- Crystallography : Resolves iodine’s role in ligand-protein interactions (e.g., halogen bonding) .

What advanced strategies can optimize the synthesis of this compound?

Q. Key data :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 h | 30 min |

| Yield | 45% | 68% |

| Purity (HPLC) | 92% | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.